

Introduction: The Significance of the Morpholine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

Cat. No.: B1524093

[Get Quote](#)

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to enhance the pharmacokinetic profiles of bioactive molecules.^{[1][2][3]} Its inclusion in drug candidates often leads to improved aqueous solubility, metabolic stability, and oral bioavailability—critical attributes for successful therapeutics.^[2] The compound **4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid** is a specialized chiral building block that embodies the strategic value of the morpholine scaffold. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the morpholine nitrogen under a wide range of reaction conditions, while the carboxylic acid and gem-dimethyl groups provide critical handles for stereoselective elaboration into more complex molecular architectures. This guide provides an in-depth examination of its physicochemical properties, a detailed protocol for its stereoselective synthesis and characterization, and a discussion of its application as a high-value intermediate in pharmaceutical research.

Physicochemical and Structural Properties

A precise understanding of a molecule's properties is fundamental to its effective application. **4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid** is a white to off-white solid at room temperature.^[4] Its key identifiers and properties are summarized in the table below. The molecular weight, a critical parameter for all stoichiometric calculations in synthesis and analysis, is 259.30 g/mol .^{[5][6]}

Property	Value	Source(s)
Molecular Weight	259.30 g/mol	[5][6]
Molecular Formula	C ₁₂ H ₂₁ NO ₅	[5][6]
Appearance	Solid	[4]
CAS Number	1255098-50-0 (racemate), 783349-78-0 ((S)-enantiomer)	[5][6]
Canonical SMILES	CC(C)(C)OC(=O)N1CC(C) (OC[C@H]1C(O)=O)C	
InChI Key	AAEZKWUAXIQWAS- QMMMGPOBSA-N ((S)- enantiomer)	

Stereoselective Synthesis and Mechanistic Rationale

The synthesis of substituted morpholines is a well-explored area of organic chemistry, driven by their pharmacological importance.[1][7] A robust and stereocontrolled synthesis of **(S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid** can be envisioned starting from commercially available (S)-serine methyl ester hydrochloride. The following multi-step protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of intermediates and the final product.

Experimental Protocol: A Step-by-Step Synthesis

Step 1: N-Boc Protection of (S)-Serine Methyl Ester

- Objective: To protect the primary amine of the starting material to prevent side reactions in subsequent steps.
- Procedure:
 - Suspend (S)-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).

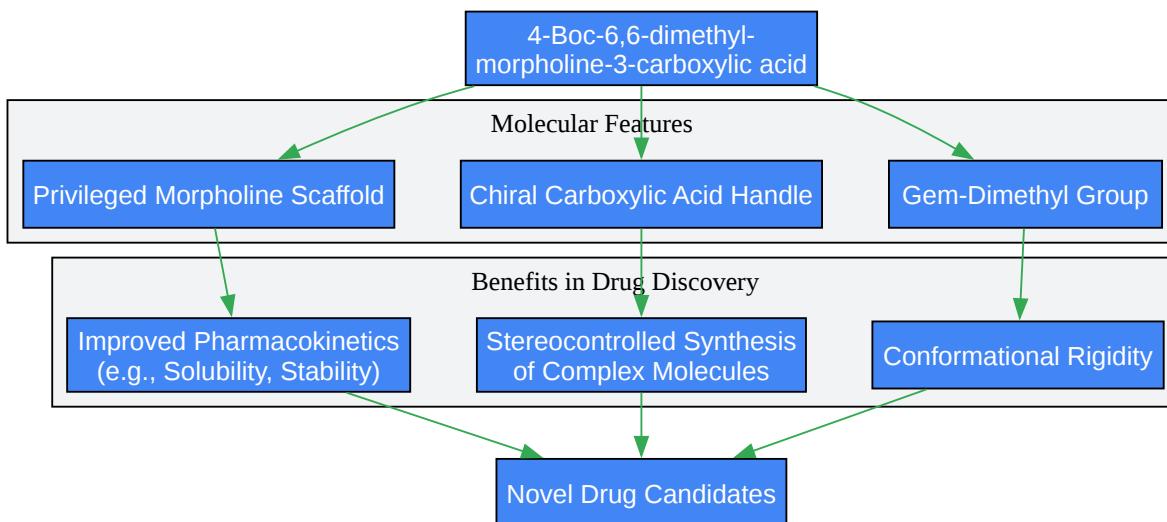
- Cool the suspension to 0 °C in an ice bath.
- Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and basify the reaction mixture.
- Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 mL/g) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor reaction completion by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
- Causality: The Boc group is an ideal protecting group for amines due to its stability in a wide range of conditions and its facile removal under acidic conditions. Triethylamine acts as a base to deprotonate the ammonium salt, allowing the free amine to act as a nucleophile and attack the Boc anhydride.

Step 2: O-Alkylation with 2-Bromo-2-methylpropane

- Objective: To introduce the gem-dimethyl ether precursor onto the hydroxyl group of the serine derivative.
- Procedure:
 - Dissolve the N-Boc-(S)-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g).
 - Cool the solution to 0 °C.
 - Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.
 - Stir the mixture at 0 °C for 30 minutes.

- Add 2-bromo-2-methylpropane (1.5 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Carefully quench the reaction with saturated NH₄Cl (aq) and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel) to yield the O-alkylated product.
- Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the primary alcohol, forming an alkoxide. This potent nucleophile then displaces the bromide from 2-bromo-2-methylpropane via an S_n2 reaction to form the ether linkage.

Step 3: Reductive Cyclization to Form the Morpholine Ring


- Objective: To reduce the methyl ester and subsequently cyclize to form the core morpholine structure.
- Procedure:
 - Dissolve the O-alkylated intermediate (1.0 eq) in THF.
 - Add lithium aluminum hydride (LAH, 2.0 eq) portion-wise at 0 °C. Caution: Highly exothermic reaction.
 - Stir at room temperature for 4 hours.
 - Cool to 0 °C and quench sequentially by dropwise addition of water, 15% NaOH (aq), and water again (Fieser workup).
 - Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.
 - The filtrate now contains the N-Boc protected amino alcohol, which will undergo intramolecular cyclization. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to promote cyclization.
 - Monitor by TLC. Upon completion, neutralize, extract, dry, and concentrate to yield the crude morpholine ring.

- Causality: LAH is a powerful reducing agent that reduces the ester to a primary alcohol. The subsequent acid-catalyzed intramolecular reaction (an S_N2 -type cyclization) between the alcohol and the ether linkage precursor, or a related variant depending on the precise intermediate structure, forms the heterocyclic ring.

Step 4: Oxidation of the Primary Alcohol to Carboxylic Acid

- Objective: To oxidize the primary alcohol on the morpholine ring to the final carboxylic acid.
- Procedure:
 - Dissolve the cyclized intermediate in a mixture of acetonitrile, water, and carbon tetrachloride (1:1:1).
 - Add sodium periodate ($NaIO_4$, 4.0 eq) and a catalytic amount of ruthenium(III) chloride ($RuCl_3$, 0.02 eq).
 - Stir vigorously at room temperature for 12 hours.
 - Quench the reaction with isopropanol.
 - Partition the mixture between ethyl acetate and water.
 - Extract the aqueous layer multiple times with ethyl acetate.
 - Combine organic layers, wash with brine, dry over Na_2SO_4 , and concentrate. Purify by column chromatography to yield the final product, **4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid**.
- Causality: This is a catalytic oxidation using a $RuCl_3/NaIO_4$ system. $RuCl_3$ is oxidized in situ by $NaIO_4$ to the active oxidant, ruthenium tetroxide (RuO_4). RuO_4 is a powerful oxidizing agent that efficiently converts the primary alcohol to a carboxylic acid. $NaIO_4$ serves as the stoichiometric re-oxidant to regenerate the catalyst.

Synthesis Workflow Diagram

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]

- 4. 4-BOC-6,6-DIMETHYL-MORPHOLINE-3-CARBOXYLIC ACID CAS#: [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid - CAS:1255098-50-0 - Sunway Pharm Ltd [3wpharm.com]
- 7. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Significance of the Morpholine Scaffold in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1524093#molecular-weight-of-4-boc-6-6-dimethyl-morpholine-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com